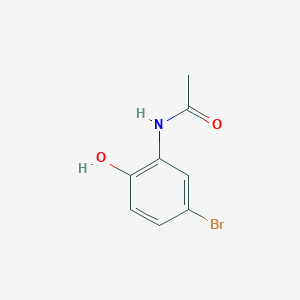

2-Acetamido-4-bromophenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

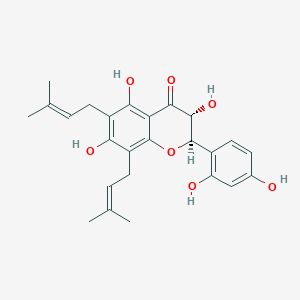

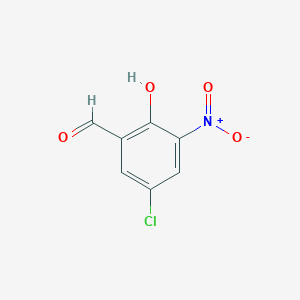

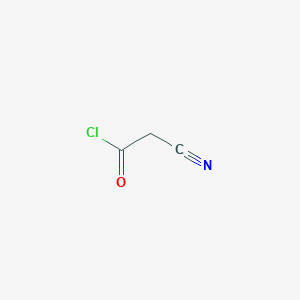

2-Acetamido-4-bromophenol, also known as N-(4-bromophenyl)acetamide, is a chemical compound with the molecular formula C8H8BrNO2 . It has a molecular weight of 230.06 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H8BrNO2/c1-5(11)10-7-4-6(9)2-3-8(7)12/h2-4,12H,1H3,(H,10,11) . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Applications De Recherche Scientifique

Environmental Degradation of Pharmaceuticals

2-Acetamido-4-bromophenol may play a role in environmental chemistry, particularly in the degradation pathways of pharmaceutical compounds such as acetaminophen in water treatment processes. Advanced oxidation processes (AOPs) are utilized to treat pharmaceutical contaminants like acetaminophen in aqueous media, leading to the formation of various by-products. Research indicates that such processes can produce by-products including hydroquinone, benzoquinone, and acetamide, suggesting a potential area of study for this compound in understanding its formation and fate in environmental settings (Qutob et al., 2022).

Toxicology and Environmental Pollution

Investigations into brominated phenols, closely related to this compound, have highlighted the ubiquity and environmental persistence of these compounds. They are used in the production of flame retardants and can degrade into various phenolic compounds. Understanding the environmental concentrations, toxicology, and fate of these compounds, including their transformation products like this compound, is crucial for assessing environmental risks and developing pollution mitigation strategies (Koch & Sures, 2018).

Pharmacological Activities of Related Compounds

Research into the synthesis and pharmacological activities of compounds structurally related to this compound, such as phenoxy acetamide derivatives, has shown potential therapeutic applications. These studies aim to design new derivatives with improved safety and efficacy for various diseases, indicating the importance of understanding the biological activities of this compound and its derivatives (Al-Ostoot et al., 2021).

Chromovitrectomy in Ophthalmology

In ophthalmology, vital dyes are used during vitreoretinal surgery, known as chromovitrectomy, to facilitate the removal of intraocular membranes. The properties, indications, and potential toxic effects of dyes like bromophenol blue, closely related to this compound, are of interest for enhancing surgical outcomes and minimizing risks. This area of research underscores the importance of understanding the chemical and biological properties of such compounds for their safe and effective use in medical applications (Rodrigues et al., 2007).

Mécanisme D'action

The mechanism of action for 2-Acetamido-4-bromophenol is not specified in the available resources . The mechanism of action typically refers to how a compound interacts with biological systems, which may not be applicable for this compound if it’s not intended for biological or medical use.

The compound should be stored at a temperature between 2-8°C . Other physical and chemical properties such as density, melting point, boiling point, and flash point are not specified in the available resources .

Safety and Hazards

When handling 2-Acetamido-4-bromophenol, personal protective equipment/face protection should be worn. It should not come into contact with the eyes, skin, or clothing. Ingestion and inhalation should be avoided. Dust formation should be avoided and containers should be kept tightly closed in a dry, cool, and well-ventilated place .

Analyse Biochimique

Biochemical Properties

It is known that bromophenols can interact with various enzymes and proteins, influencing biochemical reactions

Cellular Effects

Bromophenols have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of different dosages of 2-Acetamido-4-bromophenol in animal models have not been reported in the literature . Future studies should investigate any threshold effects, as well as any toxic or adverse effects at high doses.

Propriétés

IUPAC Name |

N-(5-bromo-2-hydroxyphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-5(11)10-7-4-6(9)2-3-8(7)12/h2-4,12H,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNPOKHIASGOGJQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1)Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20359603 |

Source

|

| Record name | 2-ACETAMIDO-4-BROMOPHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20359603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

32.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24785870 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

107986-49-2 |

Source

|

| Record name | 2-ACETAMIDO-4-BROMOPHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20359603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl N-[4-(hydrazinecarbonyl)phenyl]carbamate](/img/structure/B169343.png)